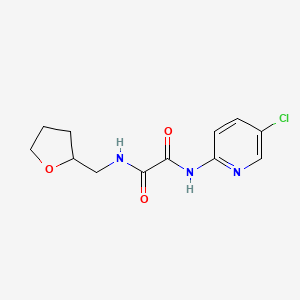

N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-8-3-4-10(14-6-8)16-12(18)11(17)15-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSYYGPQHOELAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a nucleophilic substitution reaction to introduce the desired functional groups.

Coupling with Tetrahydrofuran Derivative: The chloropyridine intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the desired oxalamide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxalamide group can form hydrogen bonds with target proteins, while the chloropyridine and tetrahydrofuran moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Functional and Metabolic Differences

Pharmacological Targets :

- The target compound’s cyclohexyl-containing analogs (e.g., ) are designed as anticoagulant intermediates, suggesting a role in protease inhibition . In contrast, Compound 44 targets stearoyl-CoA desaturase (SCD) , while S336 acts on taste receptors (TAS1R1/TAS1R3) .

- Antiviral oxalamides () prioritize heterocyclic substituents (e.g., thiazole) for binding to viral glycoproteins .

- Metabolic Stability: Oxalamides with bulky N2 groups (e.g., S336, tetrahydrofuran derivatives) resist amide hydrolysis, enhancing metabolic stability . Food additives like No. 1768 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show rapid hepatic metabolism without amide cleavage, suggesting similar behavior in the target compound .

Physicochemical Properties

- Solubility : The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-methoxyphenethyl in Compound 44) .

- Synthetic Feasibility : Low yields in Compound 44 (9%) highlight challenges in synthesizing phenethyl-substituted oxalamides, whereas pyrrolidinyl-thiazole derivatives (Compound 15) achieve higher yields (53%) .

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₅ClN₂O₃

- Molecular Weight : 284.73 g/mol

- IUPAC Name : N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

The presence of a chloropyridine moiety and a tetrahydrofuran substituent suggests potential interactions with biological targets that may be exploited for therapeutic purposes.

Anticancer Properties

Recent studies have indicated that compounds similar to N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exhibit significant anticancer activity. For instance, derivatives containing chloropyridine have been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF7 | 15.0 | Cell cycle arrest |

| N1-(5-chloropyridin-2-yl)-N2... | A549 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it displays activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.

The biological activity of N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell metabolism.

- Receptor Interaction : Its structure suggests potential binding to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been reported to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Pharmacokinetics

Understanding the pharmacokinetics of N1-(5-chloropyridin-2-yl)-N2... is crucial for its therapeutic application. Preliminary studies suggest moderate oral bioavailability and a half-life suitable for once-daily dosing regimens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving coupling of 5-chloropyridin-2-amine with tetrahydrofuran-2-ylmethylamine using oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : React amines with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C .

- Purification : Flash chromatography (e.g., 0–100% EtOAc/hexanes gradient) or recrystallization to achieve >90% purity .

- Yield optimization : Use catalysts like TBTU/TEA for efficient coupling, and optimize stoichiometry (e.g., 1:1.2 molar ratio of starting amines) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., δ 8.46 ppm for pyridine protons, δ 3.36–3.41 ppm for tetrahydrofuran methylene groups) .

- LC-MS/APCI+ : Verify molecular weight (e.g., [M+H]+ at m/z 479.12 for related oxalamides) .

- HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What are the common functionalization reactions for this oxalamide derivative?

- Reactivity :

- Oxidation : Hydroxyethyl groups (if present) can be oxidized to ketones using KMnO₄/CrO₃ .

- Substitution : Chloro groups on pyridine rings undergo nucleophilic aromatic substitution with amines or thiols .

- Reduction : Cyano groups (if present) can be reduced to amines using LiAlH₄ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine/tetrahydrofuran) affect biological activity?

- SAR insights :

- Chloropyridine : Enhances lipophilicity and target binding (e.g., HIV entry inhibition via CD4-binding site interactions) .

- Tetrahydrofuran moiety : Improves solubility and metabolic stability compared to bulkier aryl groups .

- Experimental design : Compare IC₅₀ values against analogs (e.g., 4-methoxyphenethyl vs. tetrahydrofuran-methyl) in enzyme assays .

Q. What strategies resolve contradictions in reported bioactivity data for oxalamides?

- Case study : Discrepancies in antimicrobial activity may arise from:

- Assay conditions : Varying pH or serum protein content alters compound stability .

- Impurity profiles : HPLC-MS can identify byproducts (e.g., hydrolyzed oxalamides) that skew results .

- Resolution : Validate activity using orthogonal assays (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

- In silico tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.